6-(1-Hydroxyethyl)-2-pyridinecarboxamide
Description
Properties
CAS No. |
135450-39-4 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-2-4-7(10-6)8(9)12/h2-5,11H,1H3,(H2,9,12) |
InChI Key |
LAKSEHCPLDAEBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Carbapenem Antibiotics
The 6-(1-hydroxyethyl) group is critical in carbapenems:
Key Findings :
Pyridinecarboxamide Derivatives with Varied Substituents
Other pyridinecarboxamide derivatives exhibit diverse biological activities based on substituent patterns:
Key Findings :
Physicochemical Properties of Selected Analogues
Predicted or experimental data for representative compounds:
*Estimated based on structural analogs.
Q & A
What are the recommended synthetic routes for 6-(1-Hydroxyethyl)-2-pyridinecarboxamide, and how can reaction conditions be optimized for yield and purity?
Synthesis of pyridinecarboxamide derivatives often involves condensation reactions between carboxylic acid derivatives and amines. For example, 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide is synthesized via coupling 6-hydroxy-2-pyridinecarboxylic acid with isopropylamine under reflux in aprotic solvents like DMF or THF, using coupling agents such as EDC/HOBt . Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents enhance solubility of intermediates.
- Catalyst use : Triethylamine or DMAP can improve amidation efficiency.
Purification via recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography (ethyl acetate/hexane gradients) ensures high purity (>95%). Yield optimization may require stoichiometric adjustments (1.2:1 amine-to-acid ratio) .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.0–8.5 ppm (pyridine protons), δ 4.5–5.0 ppm (hydroxyethyl -CH₂), and δ 6.5–7.5 ppm (amide NH).
- ¹³C NMR : Signals near 165–170 ppm confirm the carboxamide carbonyl .
- IR spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (hydroxy O-H stretch).
- Mass spectrometry : ESI-MS in positive ion mode identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of hydroxyethyl group).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Purity >98% is achievable .
How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Discrepancies may arise from:
- Assay variability (e.g., cell line differences, incubation times).
- Structural analogs misreported as the parent compound.
Methodological solutions : - Validate compound identity using orthogonal techniques (e.g., LC-MS vs. NMR).
- Standardize bioactivity assays (e.g., fixed ATP concentrations in kinase assays).
- Compare results with structurally related compounds, such as hydroxyethyl-containing antibiotics (e.g., tomopenem derivatives), to contextualize activity ranges .
- Perform meta-analyses of published datasets to identify outliers or trends.
What strategies are employed to enhance the bioavailability and metabolic stability of this compound in preclinical studies?
- Prodrug design : Esterification of the hydroxyethyl group (e.g., acetyl or pivaloyl esters) improves membrane permeability.
- Structural modifications : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) or methyl substituents (as in 4-methyl-N-[1-methyl-2-(methylsulfonyl)ethyl] derivatives) reduces oxidative metabolism .
- PEGylation : Attaching polyethylene glycol chains enhances aqueous solubility and prolongs half-life.
- In vivo pharmacokinetics : Monitor plasma half-life (t₁/₂) in rodent models via LC-MS/MS. Metabolite profiling identifies major degradation pathways (e.g., cytochrome P450 oxidation).
What are the key safety considerations when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First aid :
- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.
- Disposal : Incinerate via certified hazardous waste services, complying with local regulations (e.g., EPA guidelines) .
How can computational modeling guide the design of this compound derivatives with enhanced target binding affinity?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding (amide NH to active-site residues) and hydrophobic contacts (pyridine ring).
- QSAR studies : Correlate substituent effects (e.g., hydroxyethyl vs. hydroxymethyl) with activity data to predict optimal side chains.
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS). Parameters like RMSD (<2 Å) indicate stable complexes .
What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they addressed?
- Scale-up issues :
- Exothermic reactions: Use jacketed reactors with temperature control.
- Solvent volume: Switch to greener solvents (e.g., cyclopentyl methyl ether) for easier removal.
- Purification : Replace column chromatography with recrystallization or distillation.
- Yield consistency : Implement process analytical technology (PAT) to monitor reaction progression (e.g., in situ FTIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
